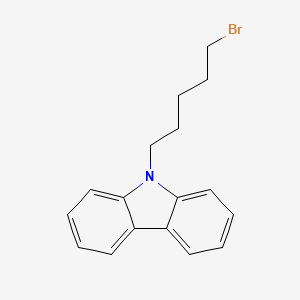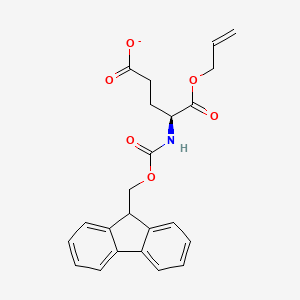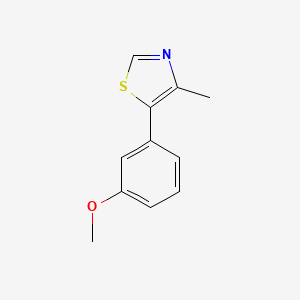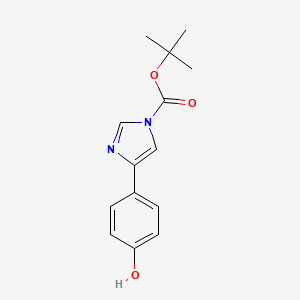
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate: is an organic compound that features a tert-butyl ester group, a hydroxyphenyl group, and an imidazole ring
Preparation Methods
The synthesis of tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate typically involves the reaction of 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through transesterification reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like silica or boron reagents for substitution reactions .
Scientific Research Applications
tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(4-hydroxyphenyl)-1H-imidazole-1-carboxylate include:
This compound analogs: These compounds have similar structures but with different substituents on the phenyl or imidazole rings.
tert-Butyl esters: Compounds like tert-butyl acetate and tert-butyl benzoate share the tert-butyl ester group but differ in their aromatic or heterocyclic components.
Imidazole derivatives: Compounds such as 4-(4-hydroxyphenyl)-1H-imidazole and 4-(4-methoxyphenyl)-1H-imidazole have similar imidazole cores but different substituents on the phenyl ring
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-8-12(15-9-16)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3 |
InChI Key |
QHLAWHRKWZNOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
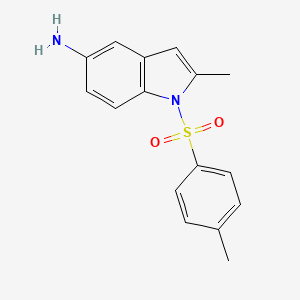
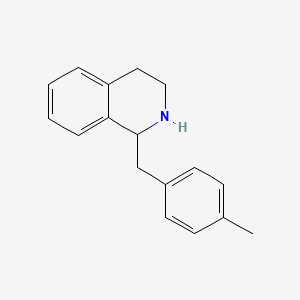
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
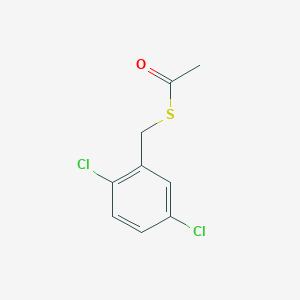
![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)
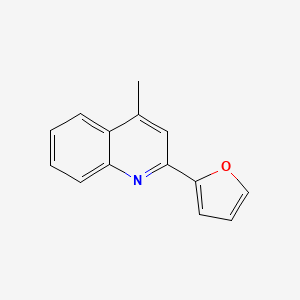
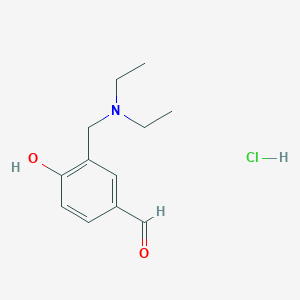
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
